![molecular formula C12H18N4 B13184471 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine CAS No. 929973-80-8](/img/structure/B13184471.png)
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is a heterocyclic compound that features a fused pyrido-pyrimidine ring system attached to a piperidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method allows for the formation of the pyrido-pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrido-pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Hydrogenation catalysts
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido-pyrimidine ring.
Aplicaciones Científicas De Investigación
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido-pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine is unique due to its specific structural features and the presence of the piperidine moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
929973-80-8 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-9-10-8-13-5-4-11(10)15-12/h9,13H,1-8H2 |
Clave InChI |
PTAKQILBTVWZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=C3CNCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
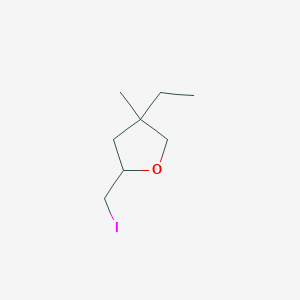
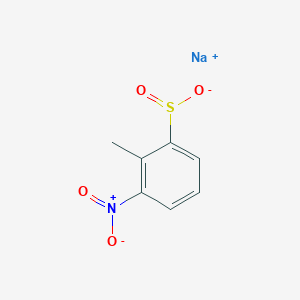
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
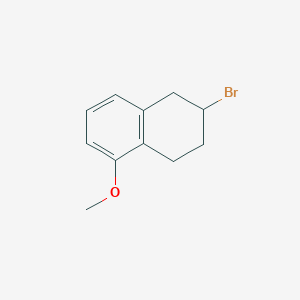
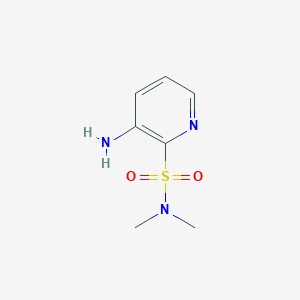
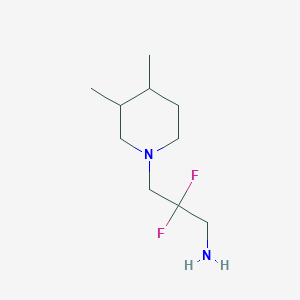
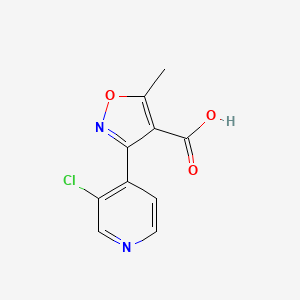

![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13184455.png)
